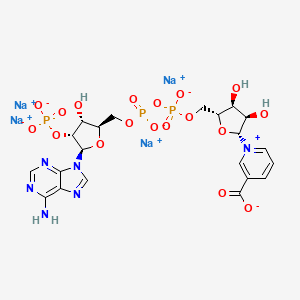

beta-NAADP SODIUM SALT

Description

β-Nicotinic Acid Adenine Dinucleotide Phosphate (β-NAADP) sodium salt is a nucleotide derivative critical for intracellular calcium (Ca²⁺) signaling. It acts as a potent secondary messenger, mobilizing Ca²⁺ stores from acidic organelles like lysosomes and endosomes . The sodium salt form enhances solubility in aqueous solutions, making it suitable for biochemical research.

Key properties include:

Properties

IUPAC Name |

tetrasodium;1-[(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonatooxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N6O18P3.4Na/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(44-46(33,34)35)14(29)11(43-20)6-41-48(38,39)45-47(36,37)40-5-10-13(28)15(30)19(42-10)26-3-1-2-9(4-26)21(31)32;;;;/h1-4,7-8,10-11,13-16,19-20,28-30H,5-6H2,(H6-,22,23,24,31,32,33,34,35,36,37,38,39);;;;/q;4*+1/p-4/t10-,11-,13-,14-,15-,16-,19-,20-;;;;/m1..../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKIGVGTZIAOCW-MCNGMCCKSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N6Na4O18P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

832.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5502-96-5 | |

| Record name | NAADP(nicotinate adenine dinucleotidephosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Beta-nicotinic acid adenine dinucleotide phosphate (beta-NAADP) sodium salt is a significant intracellular signaling molecule known for its role in calcium (Ca²⁺) mobilization. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of Beta-NAADP

Beta-NAADP is a derivative of nicotinic acid adenine dinucleotide phosphate (NAADP), a potent Ca²⁺ releasing messenger involved in various physiological processes. It was initially identified as a contaminant in NADP preparations and has since been recognized for its unique ability to mobilize Ca²⁺ from intracellular stores distinct from those activated by other signaling molecules like inositol trisphosphate (IP₃) and cyclic ADP-ribose (cADPR) .

Beta-NAADP functions primarily through the activation of specific receptors that mediate Ca²⁺ release from intracellular stores, particularly from acidic organelles such as lysosomes and endosomes. Its action can be summarized as follows:

- Binding to Receptors : Beta-NAADP binds to specific receptors on the membranes of organelles, triggering the release of Ca²⁺.

- Activation of Ion Channels : It activates two-pore channels (TPCs) that facilitate the efflux of Ca²⁺ from acidic stores .

- Distinct Pathways : Unlike other Ca²⁺ mobilizing agents, beta-NAADP does not activate ryanodine receptors or IP₃ receptors, indicating a unique signaling pathway .

Biological Activity

The biological activity of beta-NAADP sodium salt has been extensively studied using various cellular models. Significant findings include:

- Calcium Release Potency : In sea urchin egg homogenates, beta-NAADP has shown to be one of the most potent Ca²⁺ releasing agents with an effective concentration (EC₅₀) around 20 nM .

- Desensitization Effects : Prolonged exposure to beta-NAADP can lead to desensitization of its receptors, demonstrating homologous desensitization where subsequent high concentrations fail to elicit a response after initial exposure .

- Comparative Activity : A study compared various NAADP analogs and their efficacy in inducing Ca²⁺ release, revealing that modifications at specific positions significantly affect their potency and agonistic activity (see Table 1).

Table 1: Comparative Potency of NAADP Analogues

| Compound | EC₅₀ (µM) | Comments |

|---|---|---|

| Beta-NAADP | 0.02 | Most potent among tested compounds |

| 5-(3-Azidopropyl)-NAADP | 31 | Moderate potency |

| 8-Bromo-NAADP | 15.7 | High potency |

| 5-Azido-8-bromo-NAADP | 372 | Lower potency |

Case Studies

Research has highlighted various physiological roles for beta-NAADP:

- Neuronal Signaling : In neuronal cells, beta-NAADP is implicated in synaptic plasticity and neurotransmitter release, suggesting its role in memory and learning processes .

- Immune Response : Studies indicate that beta-NAADP plays a crucial role in T cell activation and function by modulating intracellular Ca²⁺ levels necessary for effective immune responses .

Scientific Research Applications

2.1. Cardiovascular Research

β-NAADP has been implicated in cardiac function regulation. Studies show that it plays a role in β-adrenergic stimulation-induced arrhythmias by promoting Ca²⁺ release in cardiac myocytes. Infusion of β-NAADP into cardiac cells has been shown to induce global Ca²⁺ signals that are sensitive to various inhibitors, suggesting its potential as a therapeutic target for arrhythmias .

2.2. Cancer Research

Research indicates that β-NAADP may enhance cancer cell proliferation by activating TPCs, leading to increased intracellular Ca²⁺ levels. Specifically, in colorectal cancer (CRC) cells, β-NAADP-induced Ca²⁺ release was shown to activate signaling pathways involving ERK and Akt, which are critical for cell growth and survival .

2.3. Diabetes Research

In pancreatic β-cells, β-NAADP has been found to enhance insulin secretion in response to glucose and sulfonylureas by facilitating Ca²⁺ mobilization from acidic stores. This suggests that targeting β-NAADP signaling could be beneficial in managing diabetes through improved insulin release mechanisms .

Case Studies

Comparison with Similar Compounds

NADP Disodium Salt

Structure and Properties :

- CAS : 24292-60-2

- Molecular Formula : C₂₁H₂₆N₇Na₂O₁₇P₃

- Molecular Weight : 787.37 g/mol

- Solubility : 259 mg/mL in water

Functional Role :

NADP disodium salt is a redox coenzyme involved in electron transfer during metabolic reactions (e.g., lipid synthesis, oxidative phosphorylation). Unlike β-NAADP, it primarily operates in redox cycles, alternating between oxidized (NADP⁺) and reduced (NADPH) states .

Key Differences :

β-NADP Sodium Salt

Structure and Properties :

- CAS : 1184-16-3

- Molecular Formula : C₂₁H₂₇N₇NaO₁₇P₃

- Molecular Weight : ~765.4 g/mol (estimated based on formula)

Functional Role: β-NADP sodium salt is a monovalent sodium salt of NADP, serving as a cofactor in enzymatic reactions such as those catalyzed by dehydrogenases.

Key Differences :

Other Sodium Salts in Research

Sodium Sulfate (Na₂SO₄) :

Sodium 2-Naphthalenesulfonate :

- CAS : 532-02-5

- Role : Used in ion-pair chromatography. Structurally unrelated to nucleotides but shares sodium-dependent solubility .

Comparative Data Table

Preparation Methods

Base-Exchange Catalysis via ADP-Ribosyl Cyclase

The predominant method for β-NAADP synthesis leverages the base-exchange activity of ADP-ribosyl cyclase (ADPRC), which catalyzes the substitution of the nicotinamide group in β-NADP with nicotinic acid (Figure 1). Key steps include:

-

Substrate Preparation : β-NADP (500 µM) and nicotinic acid (1 mM) are dissolved in 50 mM Tris-HCl buffer (pH 4.5).

-

Enzymatic Reaction : ADPRC (0.2 U/mL) is added, and the mixture is incubated at 37°C for 2–4 hours.

-

Termination and Isolation : The reaction is halted by heating to 95°C for 5 minutes, followed by centrifugation (16,000 ×g, 10 minutes) to remove denatured proteins.

Critical Parameters :

Table 1: Enzymatic Synthesis Conditions and Outcomes

| Parameter | Value/Range | Impact on Yield | Source |

|---|---|---|---|

| pH | 4.5–5.0 | Maximal activity | |

| Temperature | 37°C | Optimal kinetics | |

| Nicotinic Acid:NADP Ratio | 2:1 | 85% conversion | |

| Reaction Time | 2–4 hours | Plateau at 3 hours |

Chemical Modifications and Analog Synthesis

Sonogashira Coupling for Nicotinic Acid Derivatives

Functionalized nicotinic acid precursors are synthesized via palladium-catalyzed cross-coupling reactions to explore structure-activity relationships (Figure 2):

-

5-Bromonicotinic Acid Ethyl Ester : Reacted with terminal alkynes (e.g., propargylamine) under Sonogashira conditions (Pd(PPh₃)₄, CuI, DMF, 60°C).

-

Hydrolysis : The ester intermediate is saponified with NaOH (2 M, 70°C) to yield 5-substituted nicotinic acids.

Notable Analogs :

Adenine Ring Functionalization

8-Substituted NADP derivatives are synthesized to probe adenine-binding interactions:

-

8-Bromination : NADP (10 mM) is treated with Br₂ (1.2 eq) in 100 mM acetate buffer (pH 4.0, 4°C, 1 hour).

-

Azido Substitution : 8-Bromo-NADP reacts with NaN₃ (5 eq) in DMF at 50°C for 24 hours, yielding 8-azido-NADP.

Application : 8-Azido-NAADP serves as a photoaffinity probe for receptor labeling.

Purification and Isolation Strategies

Polyethylene Glycol (PEG) Precipitation

Crude reaction mixtures are clarified using PEG-8000 to precipitate unreacted proteins and nucleotides:

Chromatographic Purification

Anion-Exchange (Q FF Column) :

-

Buffer : 20 mM Tris-HCl (pH 7.5), 50 mM NaCl.

-

Elution : 0–1 M NaCl gradient; β-NAADP elutes at 300–400 mM NaCl.

Cation-Exchange (SP HP Column) :

Heparin Sepharose : Final polish step to eliminate nucleic acid-binding impurities.

Table 2: Purification Yield Across Steps

| Step | Recovery (%) | Purity (%) |

|---|---|---|

| PEG Precipitation | 85 | 60 |

| Anion-Exchange | 70 | 85 |

| Cation-Exchange | 65 | 92 |

| Heparin Sepharose | 60 | >98 |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry

Solubility and Stability

-

Water Solubility : 50 mM at 25°C; stable for 6 months at -20°C (lyophilized).

-

Thermal Degradation : T₈₀ = 8 hours at 37°C in aqueous buffer (pH 7.4).

Applications in Calcium Signaling Research

Sea Urchin Egg Assays

Microinjection of 10–100 nM β-NAADP triggers biphasic Ca²⁺ release:

Q & A

Q. How can researchers optimize protocols for beta-NAADP delivery in vivo while minimizing off-target effects?

- Methodological Answer: Use nanoliposome encapsulation to enhance bioavailability and target specificity. Validate delivery efficiency via fluorescence-tagged probes and confocal microscopy. For systemic studies, employ conditional knockout models to isolate NAADP-dependent pathways .

AI助科研之如何使用在问辅助实验(六)01:26

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer: Standardize reaction conditions (e.g., temperature, pH, enzyme concentrations) using quality-controlled reagents (e.g., Sigma-Aldrich ACS grade). Implement process analytical technology (PAT) for real-time monitoring and adopt ISO 9001-compliant documentation for traceability .

Q. How can multi-omics approaches elucidate novel downstream targets of beta-NAADP in disease models?

- Methodological Answer: Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) with calcium imaging data. Use pathway enrichment tools (e.g., DAVID, STRING) to identify NAADP-associated networks. Validate candidates via CRISPR-Cas9 screens and organoid models .

Data Analysis & Reproducibility

Q. What metadata standards should accompany this compound experiments to ensure reproducibility?

- Methodological Answer: Follow FAIR data principles: document reagent lot numbers, storage conditions, and instrument calibration dates. Use structured templates (e.g., LTER metadata guidelines) to catalog parameters like buffer composition (e.g., "140 mM NaCl, 10 mM phosphate buffer") and experimental timelines .

Q. How can researchers resolve discrepancies between in vitro and in vivo beta-NAADP activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.